molecular formula C13H11ClN2O2 B14915669 5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14915669
M. Wt: 262.69 g/mol
InChI Key: KDLFEDQUSPQSTA-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a salicylanilide derivative characterized by a salicylic acid core substituted with a chlorine atom at position 5 and an amide-linked pyridin-2-ylmethyl group. This structural motif confers unique physicochemical and biological properties, positioning it as a candidate for enzyme inhibition and antimicrobial applications. The hydroxyl group at position 2 and the pyridine ring contribute to hydrogen bonding and π-π interactions, influencing its solubility and molecular recognition in biological systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C13H11ClN2O2/c14-9-4-5-12(17)11(7-9)13(18)16-8-10-3-1-2-6-15-10/h1-7,17H,8H2,(H,16,18)

InChI Key

KDLFEDQUSPQSTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Chlorination of Salicylic Acid

Method :

  • Reagents : Salicylic acid, N-chlorosuccinimide (NCS), sulfuric acid, acetonitrile.
  • Procedure :
    • Dissolve salicylic acid (5 mmol) in acetonitrile (10 mL).
    • Add concentrated H2SO4 (1.05 equiv.) and stir for 5 min at 20°C.
    • Introduce NCS (1.05 equiv.) and stir for 2.5 h.
    • Quench with ice-water, filter, and recrystallize to obtain 5-chloro-2-hydroxybenzoic acid.

Yield : 85–92%.
Key Data :

Parameter Value
Melting Point 171–172°C
Purity >98% (HPLC)

Amide Bond Formation Strategies

The target compound is synthesized via coupling 5-chloro-2-hydroxybenzoic acid with pyridin-2-ylmethylamine. Three primary methods are documented:

Acid Chloride-Mediated Coupling

Method :

  • Reagents : 5-Chloro-2-hydroxybenzoic acid, thionyl chloride (SOCl2), pyridin-2-ylmethylamine, triethylamine (TEA), tetrahydrofuran (THF).
  • Procedure :
    • Convert 5-chloro-2-hydroxybenzoic acid to its acyl chloride by refluxing with SOCl2 (3 equiv.) for 2 h.
    • Remove excess SOCl2 under reduced pressure.
    • Dissolve the acyl chloride in THF, add pyridin-2-ylmethylamine (1.2 equiv.) and TEA (2 equiv.).
    • Stir at 0°C for 1 h, then at room temperature for 12 h.
    • Extract with ethyl acetate, wash with brine, and purify via column chromatography.

Yield : 70–78%.
Optimization Notes :

  • Excess amine improves yield by neutralizing HCl.
  • THF minimizes side reactions compared to polar solvents.

Carbodiimide-Assisted Coupling

Method :

  • Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DMF.
  • Procedure :
    • Activate 5-chloro-2-hydroxybenzoic acid (1 equiv.) with EDCl (1.5 equiv.) and HOBt (1.5 equiv.) in DMF at 0°C for 30 min.
    • Add pyridin-2-ylmethylamine (1.2 equiv.) and stir at room temperature for 24 h.
    • Quench with water, extract with dichloromethane, and purify via recrystallization.

Yield : 82–88%.
Advantages :

  • Higher functional group tolerance.
  • Reduced racemization risk.

Microwave-Assisted Synthesis

Method :

  • Reagents : Same as carbodiimide method, with microwave irradiation.
  • Procedure :
    • Mix reagents in a microwave vial.
    • Irradiate at 100°C for 15 min (300 W).
    • Purify as above.

Yield : 90–94%.
Key Benefit :

  • 80% reduction in reaction time.

Comparative Analysis of Methods

Parameter Acid Chloride Method Carbodiimide Method Microwave Method
Yield 70–78% 82–88% 90–94%
Reaction Time 12–24 h 24 h 15 min
Cost Low Moderate High
Scalability Industrial Lab-scale Lab-scale

Insights :

  • The microwave method offers superior efficiency but requires specialized equipment.
  • Acid chloride routes are preferred for large-scale synthesis due to lower reagent costs.

Structural Confirmation and Purity

Spectroscopic Data :

  • 1H NMR (DMSO-d6) : δ 12.33 (s, 1H, OH), 8.37 (d, 1H, pyridine-H), 7.50–8.09 (m, 5H, aromatic), 5.37 (s, 2H, NH2).
  • IR (cm−1) : 3680 (NH2), 1639 (C=O).

Purity Protocols :

  • Recrystallization from ethanol achieves >99% purity (HPLC).
  • Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.

Challenges and Mitigation Strategies

  • Chlorination Selectivity : Competing di-chlorination is minimized using NCS over Cl2.
  • Amide Hydrolysis : Anhydrous conditions and low temperatures prevent decomposition.
  • Byproduct Formation : Excess amine and TEA suppress dimerization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Salicylanilides

Compound Intramolecular Bonds Intermolecular Interactions
2a (4-chlorophenyl) NH···O (amide/hydroxy) OH···O=C linear chain
2b (benzyl) OH···O (hydroxy/carbonyl) NH···O linear chain
Target compound (pyridinylmethyl) Likely NH···O/N···π Potential π-π stacking

Enzyme Inhibition

Salicylanilide carbamates and thiocarbamates demonstrate potent cholinesterase inhibition. The target compound’s pyridinylmethyl group may enhance selectivity compared to:

  • N-Methyl-N-phenyl carbamates , which show balanced inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ ≤ 89.7 µM for AChE .
  • Rivastigmine , a reference drug with lower AChE inhibition (IC₅₀ = 501 µM) .

Antimicrobial and Antitubercular Activity

  • 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (29) : Exhibits MICs of 18.7 µM against Mycobacterium tuberculosis and 35.8 µM against M. smegmatis .
  • MMV665807 (5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide) : Demonstrates anti-staphylococcal and anti-biofilm activity at low micromolar concentrations .

Table 2: Antimicrobial Activity of Key Derivatives

Compound Substituent MIC (µM) vs S. aureus MIC (µM) vs M. tuberculosis
29 (trifluoromethyl) 4-(CF₃)phenyl 8.95 18.7
MMV665807 (meta-CF₃) 3-(CF₃)phenyl 0.070–8.95 N/A
3c (isopropyl chain) Peptidomimetic 0.070–4.66 18.7
Target compound Pyridin-2-ylmethyl Pending data Pending data

ADMET and Cytotoxicity

  • Cytotoxicity : Derivatives with bulky groups (e.g., cyclohexylmethyl in 3g) show IC₅₀ values as low as 1.4 µM against THP-1 cancer cells, whereas less lipophilic analogs (e.g., 3e) exhibit higher IC₅₀ (>10 µM) .

Biological Activity

5-Chloro-2-hydroxy-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorine atom , a hydroxyl group , and a pyridinylmethyl moiety attached to a benzamide backbone. These functional groups are crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions, which modulates the activity of enzymes and receptors. The hydroxyl and amide groups enhance its binding affinity, making it a potential candidate for therapeutic applications in various diseases, including cancer and microbial infections .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showcasing effectiveness in inhibiting growth. The structure-activity relationship suggests that modifications to the benzamide structure can enhance antimicrobial efficacy .

Anticancer Properties

In vitro studies have demonstrated that this compound possesses antiproliferative effects on several cancer cell lines. For instance, it has shown significant cytotoxicity against human cancer cells, including breast and lung cancer lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest .

Case Studies

  • Anticancer Evaluation : A study tested the compound against a panel of cancer cell lines, revealing IC50 values indicating potent antiproliferative activity. The results suggested that structural modifications could further enhance its efficacy .
  • Antimicrobial Testing : In another investigation, the compound was assessed for its antibacterial properties against resistant strains. Results indicated a promising profile, warranting further exploration in drug development .

Table 1: Biological Activity Summary of this compound

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
AntimicrobialE. coli30 µg/mL
S. aureus25 µg/mL
AnticancerMCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM

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